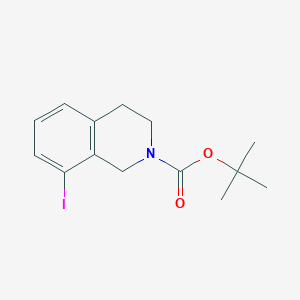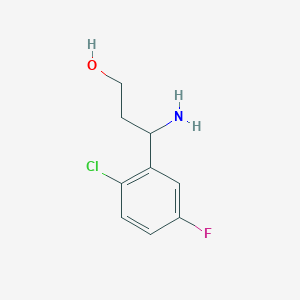![molecular formula C17H13N5 B13042098 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine](/img/structure/B13042098.png)
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3’-bipyridin]-2-amine is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound is characterized by the presence of a pyrrolo[2,3-c]pyridine moiety fused with a bipyridine unit, which imparts distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3’-bipyridin]-2-amine typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-c]pyridine core, followed by further functionalization to introduce the bipyridine unit. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and functionalization processes .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to enhance sustainability .
Chemical Reactions Analysis
Types of Reactions
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3’-bipyridin]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrrolo[2,3-c]pyridine and bipyridine units
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the pyrrolo[2,3-c]pyridine or bipyridine units .
Scientific Research Applications
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3’-bipyridin]-2-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: The compound is being investigated for its potential therapeutic applications, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts
Mechanism of Action
The mechanism of action of 6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3’-bipyridin]-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The compound’s unique structure allows it to bind selectively to its targets, thereby exerting its effects .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
1H-Pyrrolo[2,3-b]pyridines: These compounds also have a pyrrolo[2,3-b]pyridine core and exhibit similar chemical properties.
Uniqueness
6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3’-bipyridin]-2-amine is unique due to its specific fusion of the pyrrolo[2,3-c]pyridine and bipyridine units, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C17H13N5 |
|---|---|
Molecular Weight |
287.32 g/mol |
IUPAC Name |
3-pyridin-3-yl-6-pyrrolo[2,3-c]pyridin-1-ylpyridin-2-amine |
InChI |
InChI=1S/C17H13N5/c18-17-14(13-2-1-7-19-10-13)3-4-16(21-17)22-9-6-12-5-8-20-11-15(12)22/h1-11H,(H2,18,21) |
InChI Key |
WJFGXFCRXSCKRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)N3C=CC4=C3C=NC=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![methyl2-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B13042052.png)




![3-[2-(Dimethylamino)ethoxy]benzylamine 2HCl](/img/structure/B13042110.png)

![Tert-butyl 7-hydroxy-7H-spiro[furo[3,4-B]pyridine-5,4'-piperidine]-1'-carboxylate](/img/structure/B13042114.png)

